3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one
Description
3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules
Properties
Molecular Formula |
C13H8F3NO2 |
|---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2-one |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)12(19)9-6-5-7-3-1-2-4-8(7)10(9)17-11(12)18/h1-6,19H,(H,17,18) |
InChI Key |
VMKARZISILYGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)C3(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one typically involves the reaction of phenols with methyl trifluoropyruvate in aprotic solvents and acetic acid at temperatures above 120°C . This reaction leads to the formation of ortho-C-alkylation products, which can be further lactonized to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals targeting specific pathways.
Mechanism of Action
The mechanism by which 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to specific enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 3-Hydroxy-3-(trifluoromethyl)-1H-pyrrol-2-one
- 3-Hydroxy-3-(trifluoromethyl)-2(3H)-benzofuranone
- 3-Hydroxy-3-(trifluoromethyl)-1H-indole-2-one
Comparison: Compared to these similar compounds, 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one stands out due to its unique indole structure, which provides additional sites for functionalization and interaction with biological targets. This makes it particularly valuable in medicinal chemistry and drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
